4-(4-aminophenyl)-1H-indazol-3-amine (CAS 819058-89-4), commercially designated as Flt3 Inhibitor IV, is a potent, ATP-competitive 3-aminoindazole derivative . In procurement and assay design, its primary value proposition lies in its exceptional selectivity profile—specifically its ability to inhibit FMS-like tyrosine kinase 3 (FLT3) at nanomolar concentrations while sparing closely related kinases such as c-Kit and VEGFR-2 . This quantitative differentiation makes it an essential tool compound for hematopoietic stem cell research, primary myelofibrosis modeling, and neuroprotective lipid metabolism studies where off-target kinase inhibition would confound experimental reproducibility[1].
Substituting 4-(4-aminophenyl)-1H-indazol-3-amine with broad-spectrum clinical FLT3 inhibitors (such as midostaurin) or earlier-generation tool compounds (like Flt3 Inhibitor I) frequently compromises assay integrity[1]. Because FLT3 and c-Kit share significant structural homology, generic multi-kinase inhibitors typically exhibit dual activity, leading to unintended myelosuppression and stem cell toxicity in ex vivo models [1]. Furthermore, in specialized neuroprotection assays, non-selective alternatives fail to accurately isolate the FLT3-dependent blockade of 12,15-lipoxygenase (12,15-LOX) activation[2]. Procuring the exact 3-aminoindazole structure of Flt3 Inhibitor IV guarantees an approximate 170-fold selectivity window over c-Kit, ensuring that observed phenotypic changes are strictly FLT3-mediated.
Flt3 Inhibitor IV demonstrates potent ATP-competitive inhibition of FLT3 with an IC50 of 43 nM, while maintaining an IC50 of 7.36 µM for c-Kit and 4.79 µM for VEGFR-2 . Compared to broad-spectrum FLT3 inhibitors that typically exhibit low-nanomolar c-Kit inhibition, this compound provides an approximate 170-fold selectivity window for FLT3 over c-Kit .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | FLT3 IC50 = 43 nM; c-Kit IC50 = 7.36 µM |
| Comparator Or Baseline | Broad-spectrum FLT3 inhibitors (low-nanomolar c-Kit inhibition) |
| Quantified Difference | ~170-fold selectivity for FLT3 over c-Kit |
| Conditions | Cell-free ATP-competitive kinase assay |
Ensures researchers can isolate FLT3 signaling in hematopoietic assays without triggering c-Kit-mediated stem cell toxicity.
In models of oxidative glutamate toxicity, Flt3 Inhibitor IV effectively impedes both apoptosis and necrosis by blocking 12,15-LOX activation and subsequent AIF translocation from the mitochondria to the nucleus [1]. In contrast, Flt3 Inhibitor I exhibits poor specificity and is inactive in this neuroprotection assay [1].
| Evidence Dimension | Prevention of glutamate-induced oxidative toxicity |
| Target Compound Data | Potent protection via blockade of 12,15-LOX activation |
| Comparator Or Baseline | Flt3 Inhibitor I (inactive/poor specificity) |
| Quantified Difference | Complete prevention of apoptotic/ferroptotic cascade vs. assay failure |
| Conditions | HT22 neuronal cells treated with glutamate (oxidative toxicity model) |
Validates the compound's specialized utility in neurodegenerative disease models involving lipid peroxidation and ferroptosis.
In primary myelofibrosis (PMF) megakaryocyte-derived CD34+ cells, Flt3 Inhibitor IV effectively suppresses FL-induced p38 phosphorylation at a concentration of 42 nmol/L [1]. This allows for receptor-level pathway isolation, whereas downstream generic p38 inhibitors (such as SB203580) require much higher concentrations (1 µmol/L) and fail to isolate the upstream FLT3 trigger [1].
| Evidence Dimension | Reduction of FL-induced p38 phosphorylation |
| Target Compound Data | Effective suppression at 42 nmol/L |
| Comparator Or Baseline | Downstream generic p38 inhibitors (e.g., SB203580 at 1 µmol/L) |
| Quantified Difference | Achieves pathway isolation at ~24x lower concentration than downstream blockade |
| Conditions | PMF MK-derived CD34+ cells stimulated with FL (50 ng/mL) |
Allows researchers to definitively link FLT3 activation to downstream megakaryopoiesis abnormalities in myeloproliferative neoplasms.
During ex vivo chemical screening of primary human AML specimens, Flt3 Inhibitor IV demonstrated a significantly lower IC50 value for NPM1c+ (mutated) specimens compared to NPM1wt (wild-type) specimens[1]. This differential sensitivity highlights its utility over standard generic inhibitors that do not distinguish between these specific genetic sub-populations [1].
| Evidence Dimension | Ex vivo cell viability (IC50) |
| Target Compound Data | Significantly lower IC50 in NPM1c+ AML specimens |
| Comparator Or Baseline | NPM1wt (wild-type) AML specimens |
| Quantified Difference | Selective vulnerability of NPM1-mutated leukemic cells |
| Conditions | Primary human AML specimens (Leucegene cohort) treated for 6 days |
Provides a validated targeted screening tool for developing mutation-specific therapeutic strategies in acute myeloid leukemia.
Ideal for ex vivo assays requiring the decoupling of FLT3 and c-Kit signaling, particularly in NPM1-mutated AML and primary myelofibrosis studies where off-target myelosuppression must be avoided [1].
Selected as a chemical probe to investigate the role of FLT3 in lipid metabolism, specifically for blocking 12,15-LOX-mediated lipid peroxidation and AIF translocation in neuronal cells [2].
Used as a highly selective reference standard in high-throughput screening campaigns to evaluate the off-target profiles of novel FLT3-targeted developmental drug candidates against KDR/VEGFR-2 and c-Kit .